REACTION_CXSMILES
|
[N:1]([CH:4]1[CH2:9][CH2:8][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:6][C:5]1=[O:17])=[N+:2]=[N-:3].C1COCC1.CCC(C)[BH-](C(C)CC)C(C)CC.[Li+].[NH4+].[Cl-]>O>[N:1]([CH:4]1[CH2:9][CH2:8][N:7]([C:10]([O:12][C:13]([CH3:15])([CH3:14])[CH3:16])=[O:11])[CH2:6][CH:5]1[OH:17])=[N+:2]=[N-:3] |f:2.3,4.5|
|
Name
|
Compound 201A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C1C(CN(CC1)C(=O)OC(C)(C)C)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.98 mL
|
Type
|
reactant
|
Smiles
|
CCC([BH-](C(CC)C)C(CC)C)C.[Li+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at −78° C. for 2.0 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed once with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
Concentration in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])C1C(CN(CC1)C(=O)OC(C)(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1]([CH:4]1[CH2:9][CH2:8][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:6][C:5]1=[O:17])=[N+:2]=[N-:3].C1COCC1.CCC(C)[BH-](C(C)CC)C(C)CC.[Li+].[NH4+].[Cl-]>O>[N:1]([CH:4]1[CH2:9][CH2:8][N:7]([C:10]([O:12][C:13]([CH3:15])([CH3:14])[CH3:16])=[O:11])[CH2:6][CH:5]1[OH:17])=[N+:2]=[N-:3] |f:2.3,4.5|
|
Name
|
Compound 201A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C1C(CN(CC1)C(=O)OC(C)(C)C)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.98 mL
|
Type
|
reactant
|
Smiles
|
CCC([BH-](C(CC)C)C(CC)C)C.[Li+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at −78° C. for 2.0 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed once with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
Concentration in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])C1C(CN(CC1)C(=O)OC(C)(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |